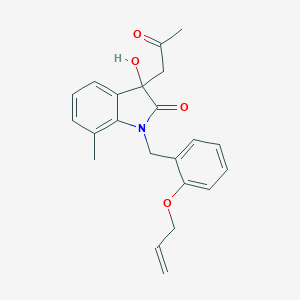

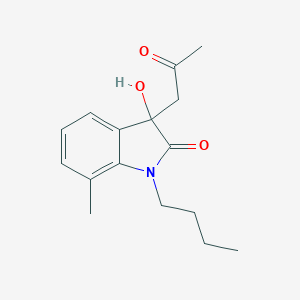

![molecular formula C27H25FN4O2 B368568 2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide CAS No. 942863-76-5](/img/structure/B368568.png)

2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented. As a complex organic molecule, it could potentially participate in a variety of reactions, but specific details are not available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Information such as melting point, boiling point, solubility, and stability are not available in the current literature .作用機序

Target of Action

The compound, also known as flmodafinil , is a bisfluoro analog of modafinil . It primarily targets the dopamine transporter , acting as a weak dopamine reuptake inhibitor . This means it increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

Mode of Action

Flmodafinil binds to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increased availability of dopamine in the synaptic cleft, which can lead to enhanced alertness, wakefulness, and cognitive performance .

Biochemical Pathways

It is known that the compound’s effects are related to its influence ondopaminergic neurotransmission . By inhibiting the reuptake of dopamine, flmodafinil may affect various dopamine-dependent processes in the brain, potentially influencing mood, motivation, attention, and learning .

Pharmacokinetics

Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that flmodafinil may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability compared to related compounds .

Result of Action

The primary result of flmodafinil’s action is an increase in wakefulness and alertness . This is due to its effect on dopaminergic neurotransmission, which plays a key role in regulating arousal and cognition . As a result, flmodafinil may have potential applications in treating conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) .

Action Environment

The action, efficacy, and stability of flmodafinil can be influenced by various environmental factors. For example, the compound’s effects may vary depending on the individual’s physiological state, such as their level of fatigue or their hormonal status . Additionally, the compound’s stability and efficacy may be affected by factors like temperature, pH, and the presence of other substances .

Safety and Hazards

特性

IUPAC Name |

2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O2/c1-30(22-7-3-2-4-8-22)26(34)18-32-24-10-6-5-9-23(24)29-27(32)20-15-25(33)31(17-20)16-19-11-13-21(28)14-12-19/h2-14,20H,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQDROWOFVSPFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

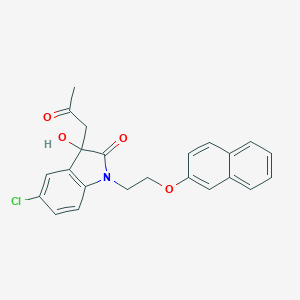

![N-{3'-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368485.png)

![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368487.png)

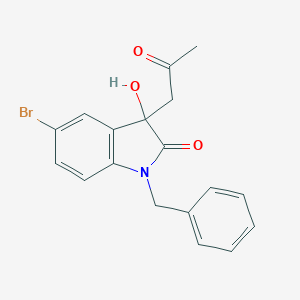

![N-[4-acetyl-7'-methyl-1'-[(4-methylphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368490.png)

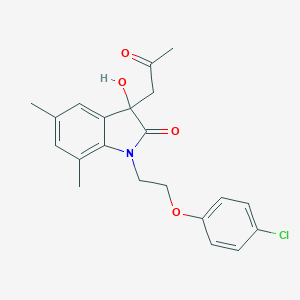

![N-(4-acetyl-5',7'-dimethyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368494.png)

![N-{3'-acetyl-5-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368495.png)

![N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368496.png)

![N-[4-acetyl-7'-methyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368498.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-propyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B368507.png)